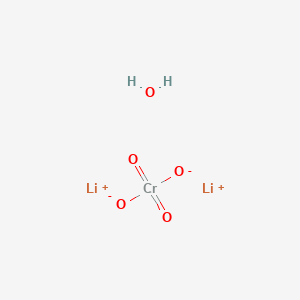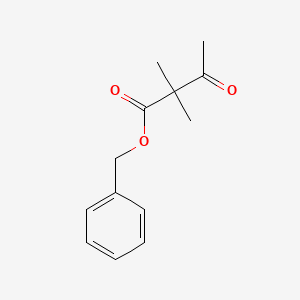
sodium;N-pyrrolidin-1-ylcarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “sodium;N-pyrrolidin-1-ylcarbamodithioate” is known as Carbimazole. It is a pharmaceutical compound primarily used as an antithyroid agent. Carbimazole is a prodrug that is converted to its active form, methimazole, in the body. It is used to manage hyperthyroidism, a condition characterized by excessive production of thyroid hormones.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbimazole is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of ethyl isothiocyanate with ethylamine to form ethylthiourea. This intermediate is then cyclized to form the imidazole ring, resulting in the formation of Carbimazole.
Industrial Production Methods
In industrial settings, the production of Carbimazole involves large-scale chemical reactions under controlled conditions. The process ensures high purity and yield of the final product. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize efficiency and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
Carbimazole undergoes several types of chemical reactions, including:
Oxidation: Carbimazole can be oxidized to form its active metabolite, methimazole.
Reduction: Reduction reactions can convert Carbimazole back to its precursor compounds.
Substitution: Substitution reactions can occur at the imidazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products Formed
The major product formed from the oxidation of Carbimazole is methimazole, which is the active form of the drug. Other derivatives can be formed through substitution reactions, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Carbimazole has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study imidazole chemistry and its derivatives.
Biology: Investigated for its effects on thyroid function and hormone regulation.
Medicine: Primarily used in the treatment of hyperthyroidism and related thyroid disorders.
Industry: Employed in the synthesis of other pharmaceutical compounds and as a reference standard in analytical chemistry.
Mecanismo De Acción
Carbimazole exerts its effects by inhibiting the enzyme thyroid peroxidase, which is crucial for the synthesis of thyroid hormones. By blocking this enzyme, Carbimazole reduces the production of thyroid hormones, thereby managing hyperthyroidism. The molecular targets include the thyroid gland and the pathways involved in hormone synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Methimazole: The active metabolite of Carbimazole, used directly as an antithyroid agent.
Propylthiouracil: Another antithyroid drug with a similar mechanism of action but different chemical structure.
Thiamazole: A compound with similar therapeutic effects but distinct pharmacokinetic properties.
Uniqueness
Carbimazole is unique in its role as a prodrug, which means it is converted to its active form, methimazole, in the body. This conversion allows for a more controlled release and prolonged effect compared to direct administration of methimazole.
Propiedades
IUPAC Name |
sodium;N-pyrrolidin-1-ylcarbamodithioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S2.Na/c8-5(9)6-7-3-1-2-4-7;/h1-4H2,(H2,6,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKWAKBAJCWBPM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)NC(=S)[S-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)NC(=S)[S-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N2NaS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(1Z)-2-nitroprop-1-en-1-yl]-2,3-dihydro-1H-indene](/img/structure/B8008295.png)


![3-(4,7-Dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)propanoic acid](/img/structure/B8008308.png)

![3,7-Dimethyl-8-[2-(4-methylphenyl)-2-oxoethyl]sulfanylpurine-2,6-dione](/img/structure/B8008315.png)
![7-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(methylamino)purine-2,6-dione](/img/structure/B8008327.png)

![3-Phenyl-2-(2,4,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)propanoic acid](/img/structure/B8008340.png)

![8-(Butylamino)-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methylpurine-2,6-dione](/img/structure/B8008353.png)
![7-[2-(4-Methoxyphenyl)-2-oxoethyl]-3-methyl-8-(2-methylpropylamino)purine-2,6-dione](/img/structure/B8008357.png)


